Cas no 18800-39-0 (1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene)

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is a bromoalkyl aryl ether compound featuring a trifluoromethyl substituent on the benzene ring. This structure combines electrophilic reactivity at the bromoethoxy group with the electron-withdrawing properties of the CF₃ group, making it a versatile intermediate in organic synthesis. The bromoethoxy moiety allows for further functionalization via nucleophilic substitution, while the trifluoromethyl group enhances stability and influences electronic properties in derived molecules. This compound is particularly useful in pharmaceutical and agrochemical applications, where the introduction of fluorinated aromatic systems is often desirable. Its well-defined reactivity and stability under standard conditions make it a reliable building block for complex molecular architectures.
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene structure
18800-39-0 structure
Product Name:1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
CAS No:18800-39-0
MF:C9H8BrF3O
MW:269.058432579041
MDL:MFCD00215501
CID:230629
PubChem ID:2773314
Update Time:2025-05-25

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 3-(2-BROMOETHOXY)BENZOTRIFLUORIDE
    • 3-(2-Bromomethoxy)benzotrifluoride
    • 2-BROMO-3'-(TRIFLUOROMETHYL)PHENETOLE
    • 1-(2-BROMOETHOXY)-3-(TRIFLUOROMETHYL)BENZENE
    • 2-bromoethyl 3-(trifluoromethyl)phenyl ether
    • 2-Bromo-3'-(trifluoromethyl)phenetole,1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
    • beta-Bromo-3-(trifluoromethyl)phenetole,1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
    • SY152084
    • 18800-39-0
    • 1-bromo-2-(3-trifluoromethylphenoxy)ethane
    • 1-(2-bromo-ethoxy)-3-trifluoromethyl-benzene
    • N10408
    • CS-0060415
    • SCHEMBL40097
    • EN300-133131
    • MFCD00215501
    • A813201
    • Benzene, 1-(2-bromoethoxy)-3-(trifluoromethyl)-
    • AKOS000212569
    • 3F-943
    • 1-(2-bromoethoxy)-3-(trifluoromethyl) benzene
    • J-502944
    • FT-0637751
    • DTXSID70378364
    • DB-044664
    • 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
    • MDL: MFCD00215501
    • Inchi: 1S/C9H8BrF3O/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2
    • InChI Key: NZOCBKYAZHDTDD-UHFFFAOYSA-N
    • SMILES: BrCCOC1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 267.97100
  • Monoisotopic Mass: 267.971
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • Density: 1.523
  • Boiling Point: 116-118
  • Flash Point: 130.4°C
  • PSA: 9.23000
  • LogP: 3.47910

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36/37/39

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene Related Literature

Additional information on 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

Chemical Profile of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene (CAS No. 18800-39-0)

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene, identified by its CAS number 18800-39-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether features a bromoethoxy substituent at the ortho position relative to a trifluoromethyl group on the benzene ring. The combination of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene is particularly noteworthy due to the presence of both electron-withdrawing and electron-donating groups. The trifluoromethyl (CF₃) group enhances the lipophilicity and metabolic stability of the molecule, while the bromoethoxy moiety provides a versatile handle for further chemical modifications. Such characteristics are highly sought after in medicinal chemistry, where optimizing pharmacokinetic profiles is crucial for drug development.

In recent years, this compound has garnered attention in academic and industrial research for its potential applications in drug discovery. The benzene ring serves as a scaffold that can be readily functionalized to create novel heterocyclic compounds or incorporated into larger molecular frameworks. Researchers have explored its utility in synthesizing kinase inhibitors, anticancer agents, and antimicrobial compounds, leveraging its ability to modulate biological targets through steric and electronic tuning.

One of the most compelling aspects of 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene is its role as a building block in cross-coupling reactions. The bromine atom at the 2-position facilitates palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or vinyl groups. Similarly, the trifluoromethyl group can be further modified via metal-halogen exchange or directed ortho-metalation strategies, expanding the synthetic possibilities significantly.

The pharmaceutical industry has been particularly interested in derivatives of 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene due to their demonstrated biological activity. For instance, studies have shown that substituents introduced at the 4-position or 5-position of the benzene ring can enhance binding affinity to specific protein targets. This has led to the development of lead compounds with potential therapeutic applications in oncology and neurology. The trifluoromethyl group, in particular, has been associated with improved binding kinetics and reduced metabolic clearance in drug candidates.

Advances in computational chemistry have further illuminated the synthetic pathways and mechanistic insights surrounding 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene. Molecular modeling studies have revealed that its reactivity is influenced by both electronic effects and spatial constraints imposed by the substituents. These insights have guided researchers in designing more efficient synthetic routes and predicting the outcomes of novel modifications.

The versatility of 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene extends beyond pharmaceutical applications. In materials science, for example, its aromatic structure makes it a candidate for developing organic semiconductors or liquid crystals. The presence of fluorine atoms can influence charge transport properties, making it an attractive candidate for optoelectronic devices.

Recent publications highlight innovative uses of 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene in polymer chemistry. Researchers have incorporated this compound into monomers that undergo controlled polymerization to produce materials with tailored mechanical and thermal properties. The bromoethoxy group allows for post-polymerization modifications, enabling further functionalization without disrupting the backbone structure.

In conclusion, 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene (CAS No. 18800-39-0) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its unique structural features offer unparalleled flexibility for designing molecules with specific biological activities. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of innovation in organic chemistry and pharmaceutical science.

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